

An In-depth Technical Guide to Fmoc-D-Lys(Biotin)-OH

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Compound of Interest

Compound Name: *Fmoc-D-Lys(Biotin)-OH*

Cat. No.: *B613496*

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CAS Number: 110990-09-5

This technical guide provides a comprehensive overview of **Fmoc-D-Lys(Biotin)-OH**, a critical reagent for researchers, scientists, and drug development professionals. This document details its chemical and physical properties, outlines experimental protocols for its use in solid-phase peptide synthesis, and describes the application of the resulting biotinylated peptides in biochemical assays.

Core Properties and Specifications

Fmoc-D-Lys(Biotin)-OH is a derivative of the amino acid D-lysine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group is covalently linked to biotin. This structure makes it an ideal building block for introducing a biotin label at a specific site within a peptide sequence during Fmoc-based solid-phase peptide synthesis (SPPS).

Physicochemical Data

Property	Value	References
CAS Number	110990-09-5	[1]
Molecular Formula	C ₃₁ H ₃₈ N ₄ O ₆ S	[1][2][3]
Molecular Weight	594.72 g/mol	[1]
Appearance	White to off-white or beige powder	[1][4]
Melting Point	184-190 °C	[1][5]
Purity/Assay	≥95%	[1][5]
Storage Temperature	2-8°C	[1][5]

Solubility and Handling

Solvent	Solubility Details	References
NMP (N-Methyl-2-pyrrolidone)	Better solubility than in DMF; a 0.1 M solution can be prepared with heating to 40°C.	[6]
DMF (N,N-Dimethylformamide)	Low solubility; can be improved by adding DIPEA (diisopropylethylamine). For example, 75 mg is soluble in 1 ml of DMF with 80 µl of DIPEA.	[6][7]
DMSO (Dimethyl sulfoxide)	Slightly soluble, may require heating.	[4]
Water	Slightly soluble.	[4]
DCM/NMP Mixture	A 2:1 (v/v) mixture has been used to dissolve the product.	[6]

It is recommended to handle the compound in an inert atmosphere and store it at the recommended temperature to maintain its stability.[4]

Application in Peptide Synthesis

The primary application of **Fmoc-D-Lys(Biotin)-OH** is the incorporation of a biotin moiety into a synthetic peptide.^{[5][7]} Biotinylated peptides are invaluable tools for a wide range of biological applications due to the high-affinity interaction between biotin and avidin or streptavidin ($K_d = 10^{-15}$ M).^[8] This strong and specific binding is exploited for detection, purification, and immobilization of peptides and their interacting partners.^{[7][8]}

The use of a D-amino acid, such as D-lysine, can confer resistance to proteolytic degradation to the resulting peptide, which can be advantageous for in vivo or cell-based assays.

Experimental Protocols

Fmoc Solid-Phase Peptide Synthesis (SPPS) of a Biotinylated Peptide

This protocol outlines the general steps for incorporating **Fmoc-D-Lys(Biotin)-OH** into a peptide sequence using manual or automated SPPS.

Materials:

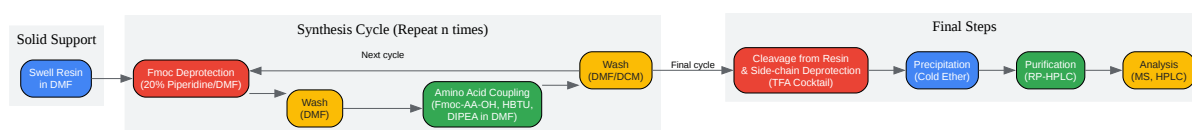
- Rink Amide resin (for C-terminal amide) or Wang/2-Chlorotriyl resin (for C-terminal carboxylic acid)^[9]
- Fmoc-protected amino acids, including **Fmoc-D-Lys(Biotin)-OH**
- Deprotection solution: 20% piperidine in DMF^{[10][11]}
- Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOBt (Hydroxybenzotriazole) and DIPEA (N,N-Diisopropylethylamine)^[12]
- Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)^[9]
- Washing solvents: DMF, DCM, Methanol^[13]

- Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water[9]
- Cold diethyl ether for precipitation

Methodology:

- Resin Preparation: Swell the chosen resin in DMF for at least 1 hour in a reaction vessel.[10]
- First Amino Acid Coupling: If not using a pre-loaded resin, couple the first Fmoc-amino acid to the resin.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with 20% piperidine in DMF for 5-20 minutes. Wash the resin thoroughly with DMF. [11]
- Amino Acid Coupling:
 - Activate the next Fmoc-amino acid (or **Fmoc-D-Lys(Biotin)-OH**) by dissolving it in DMF with HBTU/HOBt and adding DIPEA.
 - Add the activated amino acid solution to the resin and allow it to react for 1-2 hours to form the peptide bond.[9]
 - Monitor the coupling reaction for completion using a colorimetric test (e.g., Kaiser test).[11]
- Washing: After coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
- Repeat Synthesis Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the desired sequence.
- Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.
- Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA) for 2-3 hours to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.[9] The biotin moiety is stable under these conditions.[1]

- **Peptide Precipitation and Purification:** Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry. Purify the biotinylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- **Analysis:** Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.



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Caption: Fmoc Solid-Phase Peptide Synthesis Workflow.

Biotinylated Peptide Pull-Down Assay

This protocol describes a general method for using a biotinylated peptide to identify and isolate interacting proteins from a cell lysate or protein mixture.^{[6][14][15]}

Materials:

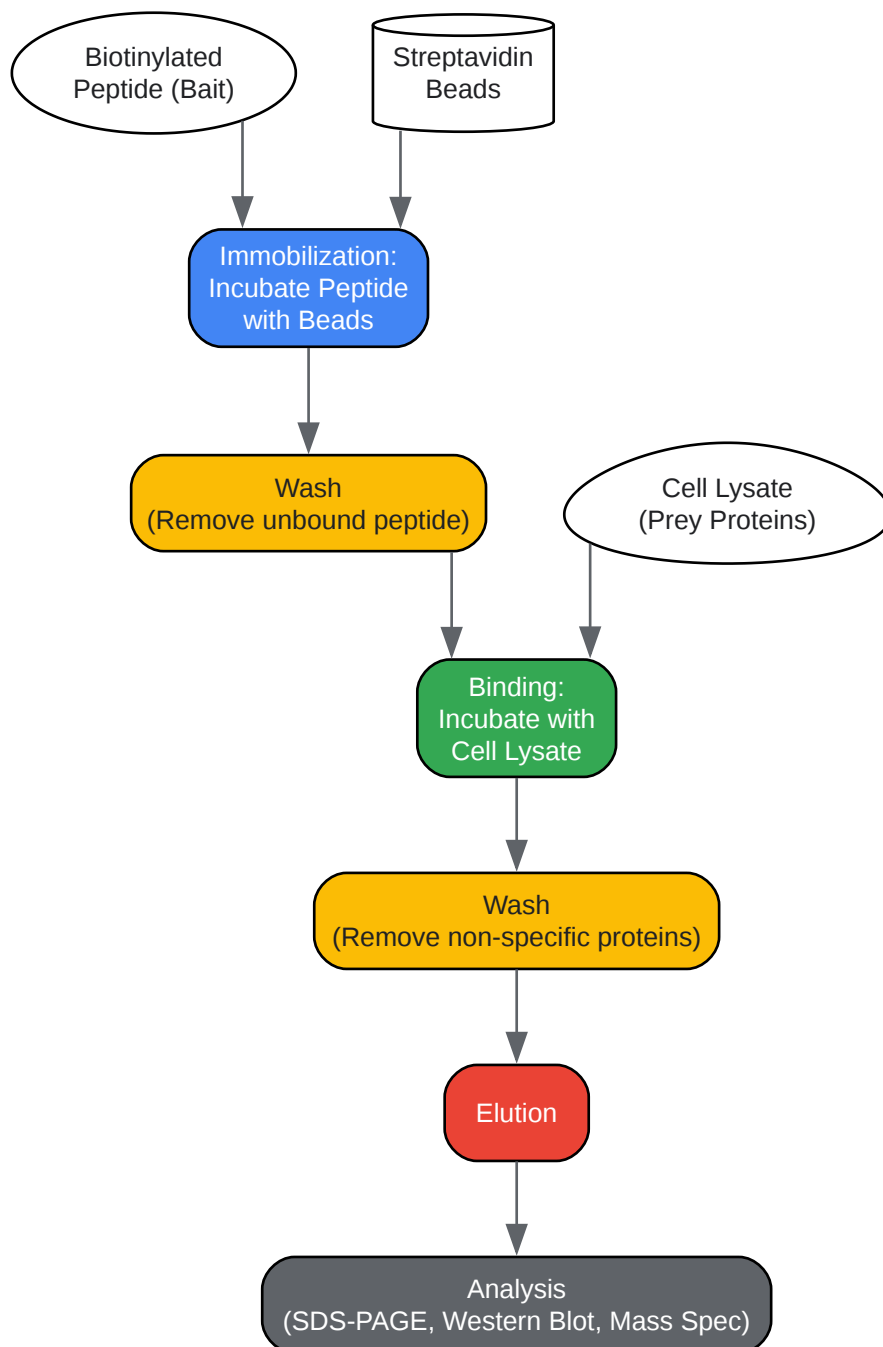
- Biotinylated peptide (bait)
- Control peptide (non-biotinylated or a scrambled sequence)
- Streptavidin- or Avidin-conjugated agarose or magnetic beads^[14]
- Cell lysate or protein mixture (prey)
- Binding/Wash Buffer (e.g., PBS with 0.1% NP-40 or Tween-20)^[16]

- Elution Buffer (e.g., SDS-PAGE sample buffer, low pH buffer, or high concentration of free biotin)
- Protease and phosphatase inhibitors

Methodology:

- **Bead Preparation:** Wash the streptavidin beads with binding buffer to remove any preservatives and to equilibrate them.[\[14\]](#)
- **Peptide Immobilization:** Incubate the streptavidin beads with the biotinylated peptide for 1-2 hours at 4°C with gentle rotation to allow for efficient binding. A typical amount is 1-5 µg of peptide per 20-30 µl of bead slurry.[\[14\]](#)[\[16\]](#) After incubation, wash the beads to remove any unbound peptide.
- **Binding of Interacting Proteins:**
 - Pre-clear the cell lysate by incubating it with beads alone to reduce non-specific binding.
 - Add the pre-cleared cell lysate to the peptide-immobilized beads.[\[15\]](#)
 - Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the "prey" proteins to bind to the "bait" peptide.[\[16\]](#)
- **Washing:** Wash the beads extensively (3-5 times) with binding/wash buffer to remove non-specifically bound proteins.[\[14\]](#)[\[16\]](#)
- **Elution:** Elute the bound proteins from the beads. This can be achieved by:
 - Boiling the beads in SDS-PAGE sample buffer for 5 minutes.[\[14\]](#) This method is denaturing.
 - Using a competitive elution buffer containing a high concentration of free biotin.
 - Using a low pH buffer (e.g., glycine-HCl, pH 2.5).
- **Analysis:** Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with specific antibodies. For unbiased identification of interacting

partners, the eluate can be subjected to mass spectrometry analysis.



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Caption: Biotinylated Peptide Pull-Down Assay Workflow.

Conclusion

Fmoc-D-Lys(Biotin)-OH is a versatile and indispensable reagent for the synthesis of biotinylated peptides. Its application in Fmoc-SPPS is straightforward and allows for the precise placement of a biotin label within a peptide sequence. The resulting biotinylated peptides are powerful tools for studying protein-protein interactions, receptor binding, and other biological processes, thereby facilitating advancements in basic research and drug development.

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